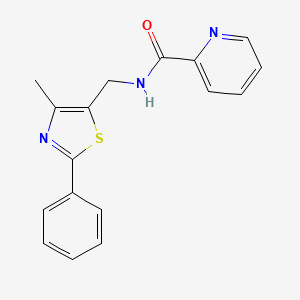

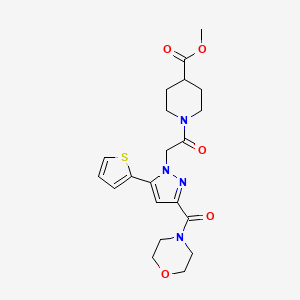

N-((4-methyl-2-phenylthiazol-5-yl)methyl)picolinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-((4-methyl-2-phenylthiazol-5-yl)methyl)picolinamide” is a chemical compound. It is related to N-Methyl picolinamide, which is a novel anticancer agent that inhibits the activity of BCR-ABL kinase . It has been shown to be effective against human colon cancer cells (HCT116) and breast cancer cells (MCF-7) .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For example, N-(thiazol-2-yl)benzenesulfonamides have been synthesized as part of a strategy to create hybrid antimicrobials . Similarly, derivatives of N-(5-acetyl-4-methylthiazol-2-yl)arylamide have been synthesized . These compounds were obtained in good to excellent yield, representing drug-like molecules with a well-developed structure-activity relationship .Molecular Structure Analysis

The molecular structure of related compounds such as N-Methyl picolinamide has been reported . The chemical formula is C7H8N2O and the molecular weight is 136.15 g/mol .Scientific Research Applications

Medicinal Chemistry Applications

N-((4-methyl-2-phenylthiazol-5-yl)methyl)picolinamide derivatives are being explored for their potential in therapeutic applications. For instance, picolinamide derivatives have shown high specificity and affinity towards serotoninergic receptors, indicating their potential in the development of treatments for neurological disorders (Fiorino et al., 2017). Furthermore, picolinamide has been identified as a strong inhibitor of poly (ADP-ribose) synthetase, offering protection against streptozotocin-induced depression of proinsulin synthesis and reduction of NAD content in pancreatic islets, which could have implications in diabetes research (Yamamoto & Okamoto, 1980).

Organometallic Chemistry and Catalysis

In organometallic chemistry, this compound and its derivatives are employed as ligands to study metal-ligand interactions. For example, the interaction of N-(aryl)picolinamides with iridium has been studied, revealing insights into N-H and C-H bond activations, which are crucial for catalytic applications (Dasgupta et al., 2008). This research contributes to the development of new catalytic systems that can be applied in organic synthesis and industrial processes.

Material Science

In the field of material science, the unique properties of this compound derivatives are being explored for the synthesis of novel materials. For instance, the study of thermodynamic parameters and solute-solvent interactions of 1,3,4-oxadiazole derivatives in different solvents provides insights into the structure-making or structure-breaking abilities of these compounds, which is relevant for material design and the development of new solvents and solvent systems (Godhani et al., 2012).

Mechanism of Action

Target of Action

Thiazole derivatives have been known to interact with various targets, including enzymes like rac-alpha serine/threonine-protein kinase and glycogen synthase kinase-3 beta .

Mode of Action

Thiazole compounds generally interact with their targets through various mechanisms, such as donor-acceptor interactions, nucleophilic reactions, and oxidation reactions .

Biochemical Pathways

Thiazole derivatives have been reported to activate or inhibit various biochemical pathways, leading to diverse biological effects .

Result of Action

Thiazole derivatives have been associated with a broad spectrum of biological activities, such as antimicrobial, antifungal, antiviral, and antitumor effects .

Action Environment

Factors such as ph, temperature, and presence of other molecules can potentially affect the action of thiazole derivatives .

Future Directions

The future directions for research on this compound could involve further investigation into its potential anticancer properties, given the reported activity of related compounds . Additionally, the synthesis of more derivatives and investigation of their biological activities could be a promising direction .

Biochemical Analysis

Biochemical Properties

Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure and functional groups present in the thiazole derivative .

Cellular Effects

Thiazole derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3OS/c1-12-15(11-19-16(21)14-9-5-6-10-18-14)22-17(20-12)13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMGQRJMTECHDEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)CNC(=O)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-7-[(4-methylphenyl)methyl]-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]purine-2,6-dione](/img/structure/B2962996.png)

![Ethyl 4-[3-(methanesulfonamido)phenyl]-6-(2-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate](/img/structure/B2962997.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2962998.png)

![4-[(4-Methylbenzyl)oxy]benzenecarbohydrazide](/img/structure/B2963002.png)

![Methyl (E)-4-oxo-4-[[(3R)-1-(4,4,4-trifluorobutanoyl)piperidin-3-yl]amino]but-2-enoate](/img/structure/B2963004.png)

![N-[(4-methylphenyl)methyl]-2-oxo-2H-chromene-6-sulfonamide](/img/structure/B2963005.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyloxolane-3-carboxamide](/img/structure/B2963010.png)

![9-(5-chloro-2-methylphenyl)-3-cinnamyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2963014.png)

![(Z)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-3-phenylacrylamide](/img/no-structure.png)